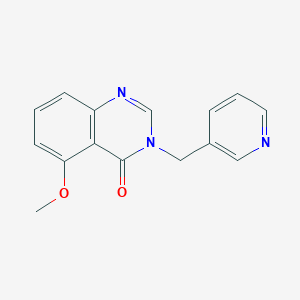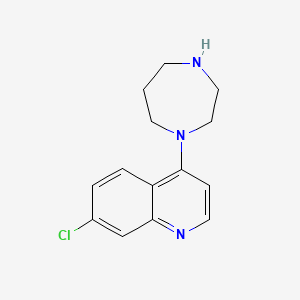![molecular formula C9H12N4OS B3803592 5-[(methylamino)methyl]-4-(2-thienylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3803592.png)
5-[(methylamino)methyl]-4-(2-thienylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Vue d'ensemble
Description
5-[(methylamino)methyl]-4-(2-thienylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, commonly known as TMT, is a compound that has been widely studied for its potential therapeutic applications. TMT is a member of the triazole family of compounds and has been found to exhibit potent biological activity. In
Mécanisme D'action
The exact mechanism of action of TMT is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. TMT has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. TMT has also been found to modulate signaling pathways such as the MAPK and NF-κB pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
TMT has been found to exhibit a number of biochemical and physiological effects in various cell types and animal models. In cancer cells, TMT has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In animal models of inflammation, TMT has been found to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. In animal models of Alzheimer's disease, TMT has been found to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TMT in lab experiments is its potent biological activity. TMT has been found to exhibit activity at low concentrations, making it a useful tool for studying various biological processes. However, one of the limitations of using TMT is its potential toxicity. TMT has been found to be toxic to some cell types at high concentrations, making it important to use appropriate safety measures when handling this compound.
Orientations Futures
There are many potential future directions for research on TMT. One area of interest is the development of TMT analogs with improved potency and selectivity. Another area of interest is the use of TMT in combination with other therapeutic agents to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of TMT and its potential therapeutic applications in various disease states.
Applications De Recherche Scientifique
TMT has been studied for its potential therapeutic applications in a number of areas, including cancer, inflammation, and neurological disorders. In cancer research, TMT has been found to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. TMT has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In neurological research, TMT has been found to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
3-(methylaminomethyl)-4-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-10-5-8-11-12-9(14)13(8)6-7-3-2-4-15-7/h2-4,10H,5-6H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWLJNQBFPDCQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NNC(=O)N1CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,2,4,5-tetramethyl-N-[2-(2-oxo-1-piperidinyl)ethyl]benzamide](/img/structure/B3803515.png)

![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B3803529.png)
![2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylpyridine](/img/structure/B3803535.png)
![N-{[1-(5-methoxy-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B3803544.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-methylacetamide](/img/structure/B3803552.png)
![5'-methyl-5-phenyl-3-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H,3'H-4,4'-biimidazole](/img/structure/B3803555.png)
![2,5-dimethyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-furamide](/img/structure/B3803557.png)
![N-{1-[1-(1-adamantylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B3803560.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidin-3-ol](/img/structure/B3803563.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B3803564.png)

![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-isopropyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B3803586.png)
